N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Overview
Description
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in regulating gene expression.
Scientific Research Applications
Chemical Synthesis and Characterization : N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride has been synthesized through a series of chemical reactions, starting from specific raw materials like 4-chlorobenzenamine. The compound's yield, reaction conditions, and characterization using techniques like NMR and MS are detailed in studies (Kan, 2015).
Antimicrobial Properties : Compounds structurally related to this compound have been evaluated for their antimicrobial properties. These compounds show activity against various bacterial and fungal strains, as observed in the research on novel quinazolinones and thiazolidinones (Desai, Dodiya, & Shihora, 2011).
Pharmacological Properties : Certain derivatives of this compound demonstrate valuable pharmacological properties, such as anti-convulsive activity, which can be used in the treatment of epilepsy and conditions related to tension and agitation (Shelton, 1981).
Metabolic Studies : Metabolic studies involving similar compounds in animals have identified various metabolites and explored their structures using mass spectrometry. This can provide insights into the metabolic pathways and potential biological activities of these compounds (Koike et al., 1987).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPWYDPIMJLACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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